molecular formula C14H25N3O2 B14778415 N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide

Katalognummer: B14778415
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: STXWPVUPPGWRDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an aminopropanoyl group, and a cyclopropylacetamide moiety, making it a unique structure with interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the aminopropanoyl group, and the attachment of the cyclopropylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide include:

  • (S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate
  • (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate

Uniqueness

The uniqueness of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H25N3O2

Molekulargewicht

267.37 g/mol

IUPAC-Name

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C14H25N3O2/c1-10(15)14(19)16-7-5-12(6-8-16)9-17(11(2)18)13-3-4-13/h10,12-13H,3-9,15H2,1-2H3

InChI-Schlüssel

STXWPVUPPGWRDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.